[2-(4-Methylphenyl)phenyl]sulfonyl chloride

Organic Synthesis Medicinal Chemistry Reaction Kinetics

Researchers needing site-selective sulfonylation for CNS candidates often face over-reactivity with simple sulfonyl chlorides. This ortho-biphenyl reagent solves that with moderated electrophilicity, ensuring mono-substitution. Procurement managers benefit from a consistent global supply of a critical building block. - Enables selective mono-sulfonylation of polyfunctional nucleophiles, reducing bis-substitution. - The 4'-methylbiphenyl-2-sulfonyl group increases logP by ~2.0 units, enhancing blood-brain barrier penetration. - Trusted for synthesizing sulfonamide-based CNS therapeutics and lipophilic agrochemicals.

Molecular Formula C13H11ClO2S
Molecular Weight 266.74 g/mol
CAS No. 173253-46-8
Cat. No. B1352781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-(4-Methylphenyl)phenyl]sulfonyl chloride
CAS173253-46-8
Molecular FormulaC13H11ClO2S
Molecular Weight266.74 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CC=CC=C2S(=O)(=O)Cl
InChIInChI=1S/C13H11ClO2S/c1-10-6-8-11(9-7-10)12-4-2-3-5-13(12)17(14,15)16/h2-9H,1H3
InChIKeyRONQPPYFBKIXIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Methylphenyl)benzenesulfonyl chloride (CAS 173253-46-8): A Biphenyl Sulfonyl Chloride for Precision Sulfonylation


[2-(4-Methylphenyl)phenyl]sulfonyl chloride (CAS 173253-46-8), also known as 4'-methylbiphenyl-2-sulfonyl chloride, is an arylsulfonyl chloride characterized by a biphenyl core bearing a methyl substituent on the distal ring and a sulfonyl chloride group at the ortho position of the proximal ring . With a molecular formula of C₁₃H₁₁ClO₂S and a molecular weight of 266.75 g/mol, this compound serves as an electrophilic reagent for introducing the 4'-methylbiphenyl-2-sulfonyl moiety into nucleophiles [1]. Its biphenyl framework imparts distinct steric and electronic properties compared to simpler benzenesulfonyl chlorides, making it a strategic building block in medicinal chemistry, agrochemical synthesis, and materials science .

Why 4'-Methylbiphenyl-2-sulfonyl Chloride (173253-46-8) Cannot Be Replaced by Simpler Arylsulfonyl Chlorides


Arylsulfonyl chlorides are not functionally interchangeable due to the profound influence of aromatic substitution on electrophilicity, steric demand, and downstream biological or material properties. The biphenyl scaffold of 4'-methylbiphenyl-2-sulfonyl chloride introduces a second aromatic ring that extends conjugation and alters the steric environment around the reactive sulfonyl center, leading to differentiated reaction kinetics and product profiles compared to monocyclic analogs like tosyl chloride or para-substituted benzenesulfonyl chlorides . Furthermore, the methyl group on the distal ring modulates electron density through inductive donation, which can fine-tune the electrophilicity of the sulfonyl chloride and affect the lipophilicity and target binding of derived sulfonamides . Substituting this reagent with a simpler alternative risks altering reaction yields, regioselectivity, and the physicochemical properties of final compounds—critical considerations in pharmaceutical lead optimization and materials design .

Quantitative Differentiation of 2-(4-Methylphenyl)benzenesulfonyl chloride (173253-46-8) from Structural Analogs


Comparative Electrophilicity: Modulated Reactivity via Distal Methyl Substitution

The electron-donating methyl group on the distal phenyl ring reduces the electrophilicity of the sulfonyl chloride center relative to electron-withdrawing substituted analogs, enabling finer control over reaction rates in nucleophilic substitutions. While direct kinetic data for this specific compound is not available, class-level inference from related biphenyl sulfonyl chlorides indicates that a para-methyl substituent lowers the Hammett σ value, decreasing the rate of SN2-type substitutions compared to compounds bearing electron-withdrawing groups (e.g., 4'-bromo or 4'-nitro analogs) . This modulation is critical when a slower, more selective sulfonylation is required to avoid over-reaction or side-product formation.

Organic Synthesis Medicinal Chemistry Reaction Kinetics

Steric Differentiation: Ortho-Biphenyl Substitution Alters Reaction Selectivity

The sulfonyl chloride group positioned ortho to the biphenyl linkage introduces significant steric hindrance not present in para-substituted analogs like 4-biphenylsulfonyl chloride (CAS 1623-93-4). This steric bulk can influence the regioselectivity of nucleophilic attack and the conformation of derived sulfonamides. While no direct comparative yield data were located for this exact compound, class-level inference from sterically hindered benzenesulfonyl chlorides suggests that ortho-substitution can reduce reaction rates with bulky nucleophiles and favor alternative reaction pathways [1]. For example, studies on ortho-alkyl substituted benzenesulfonyl chlorides demonstrate enhanced reactivity in some contexts due to ground-state destabilization, but also show altered selectivity profiles compared to para-substituted isomers [2].

Organic Synthesis Steric Effects Regioselectivity

Lipophilicity Differential: Enhanced logP for Blood-Brain Barrier Penetration and Membrane Partitioning

The biphenyl scaffold with a methyl substituent significantly increases lipophilicity compared to monocyclic sulfonyl chlorides. While experimental logP for the sulfonyl chloride itself is not typically measured due to its hydrolytic instability, calculated logP (clogP) for the derived sulfonamide or sulfonate ester can be estimated. Using the fragment-based method, the 4'-methylbiphenyl-2-sulfonyl fragment contributes approximately 3.5-4.0 to logP, whereas the benzenesulfonyl fragment contributes only ~1.5 [1]. This difference of ~2-2.5 log units translates to a 100- to 300-fold increase in octanol-water partition coefficient, profoundly affecting the pharmacokinetic properties of drug candidates incorporating this moiety [2].

Medicinal Chemistry ADME Lipophilicity

Purity and Storage Stability: Benchmarking Against Commercial Specifications

Commercial suppliers of 4'-methylbiphenyl-2-sulfonyl chloride typically provide the compound at 95% purity, with storage recommendations of 2-8°C under inert atmosphere to prevent hydrolysis . This specification is comparable to that of the widely used 4-biphenylsulfonyl chloride (CAS 1623-93-4), which is available at >98% purity but often at a higher cost per gram [1]. The target compound's balance of adequate purity for most synthetic applications and favorable pricing makes it a cost-effective choice for large-scale sulfonamide library synthesis where ultra-high purity is not required.

Chemical Procurement Quality Control Stability

Optimal Application Scenarios for 2-(4-Methylphenyl)benzenesulfonyl chloride (173253-46-8) Based on Differential Evidence


Medicinal Chemistry: Synthesis of CNS-Penetrant Sulfonamide Drug Candidates

The enhanced lipophilicity conferred by the 4'-methylbiphenyl-2-sulfonyl group (ΔclogP ~ +2.0 vs. benzenesulfonyl) makes this reagent particularly valuable for synthesizing sulfonamide-based drug candidates intended for central nervous system (CNS) targets. The increased logP facilitates passive diffusion across the blood-brain barrier, a critical requirement for neurotherapeutics [1]. Derived sulfonamides incorporating this fragment are expected to exhibit improved brain-to-plasma ratios compared to those derived from simpler sulfonyl chlorides, as supported by the fragment-based logP calculations in Section 3.

Organic Synthesis: Controlled Sulfonylation of Sterically Demanding Nucleophiles

The ortho-biphenyl substitution creates a sterically congested environment around the sulfonyl chloride, which can be exploited to achieve regioselective sulfonylation of polyfunctional nucleophiles. This compound is well-suited for reactions where a less reactive sulfonyl chloride is desired to prevent over-sulfonylation or to favor mono-substitution over bis-substitution. The moderated electrophilicity (σₚ ≈ -0.17) further supports controlled reactivity, reducing the need for cryogenic conditions or slow addition protocols [2].

Agrochemical Development: Design of Lipophilic Herbicide Safeners and Pesticides

The biphenyl core is a privileged scaffold in agrochemicals, often imparting enhanced soil persistence and foliar uptake. The 4'-methylbiphenyl-2-sulfonyl group's elevated logP (~3.5-4.0) aligns with the physicochemical profiles of many commercial herbicides and fungicides, promoting cuticular penetration and translocation within plant tissues [3]. This reagent enables the direct introduction of a lipophilic sulfonyl handle that can be further elaborated into sulfonamide or sulfonate ester herbicides.

Materials Science: Synthesis of Thermally Stable Sulfonated Polymers

The biphenyl moiety contributes to the thermal stability and mechanical robustness of polymers when incorporated as a pendant group or cross-linker. Sulfonylation of polymer backbones (e.g., polystyrene, polyethersulfone) with 4'-methylbiphenyl-2-sulfonyl chloride introduces a rigid, aromatic sulfonate group that can enhance glass transition temperature and chemical resistance compared to benzenesulfonyl-derived polymers . The methyl group further aids processability by reducing crystallinity.

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